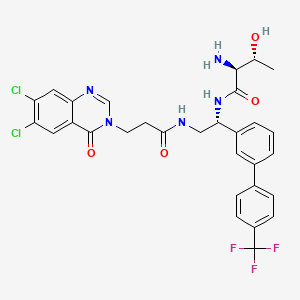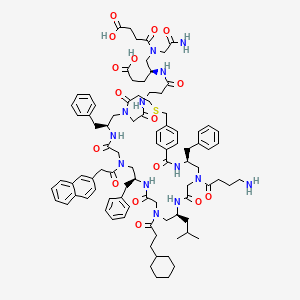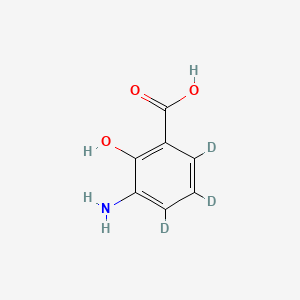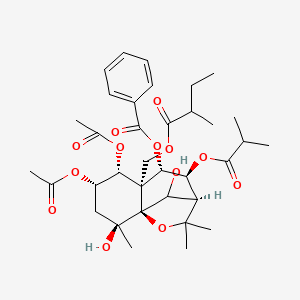
LpxC-IN-9
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
LpxC-IN-9 is a potent inhibitor of the enzyme UDP-3-O-(R-3-hydroxyacyl)-N-acetylglucosamine deacetylase, commonly known as LpxC. This enzyme is crucial in the biosynthesis of lipid A, a component of lipopolysaccharides found in the outer membrane of Gram-negative bacteria. This compound has shown significant antibacterial and hypotensive effects, making it a promising candidate for therapeutic applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of LpxC-IN-9 involves multiple steps, starting with the preparation of key intermediates. One common synthetic route includes the following steps:
Formation of the Alkyne Intermediate: The initial step involves the formation of an alkyne intermediate through a series of reactions, including halogenation and elimination.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The alkyne intermediate undergoes a copper-catalyzed azide-alkyne cycloaddition to form the triazole ring, a crucial component of this compound.
Final Coupling and Purification: The final step involves coupling the triazole intermediate with other functional groups, followed by purification to obtain the final product
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Key considerations include:
Reaction Temperature and Time: Optimizing temperature and reaction time to ensure complete conversion of intermediates.
Catalyst Loading: Using appropriate amounts of catalysts to facilitate efficient reactions.
Purification Techniques: Employing advanced purification techniques such as chromatography to achieve high purity
Analyse Des Réactions Chimiques
Types of Reactions
LpxC-IN-9 undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the alkyne and triazole moieties.
Reduction: Reduction reactions can occur at specific functional groups, altering the compound’s activity.
Substitution: Substitution reactions can modify the functional groups attached to the triazole ring
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution Reagents: Halogenating agents such as bromine and chlorine are used for substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives of this compound, while reduction can produce reduced forms with altered biological activity .
Applications De Recherche Scientifique
LpxC-IN-9 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in click chemistry, particularly in copper-catalyzed azide-alkyne cycloaddition reactions.
Biology: Studied for its antibacterial properties against Gram-negative bacteria, making it a potential candidate for developing new antibiotics.
Medicine: Investigated for its hypotensive effects and potential therapeutic applications in treating bacterial infections.
Industry: Utilized in the development of new chemical processes and materials
Mécanisme D'action
LpxC-IN-9 exerts its effects by inhibiting the enzyme UDP-3-O-(R-3-hydroxyacyl)-N-acetylglucosamine deacetylase (LpxC). This enzyme is essential for the biosynthesis of lipid A, a key component of the outer membrane of Gram-negative bacteria. By inhibiting LpxC, this compound disrupts the production of lipid A, leading to the destabilization of the bacterial outer membrane and ultimately causing bacterial cell death .
Comparaison Avec Des Composés Similaires
Similar Compounds
LPC-233: Another potent LpxC inhibitor with a similar mechanism of action but different chemical structure.
TP0586532: A non-hydroxamate LpxC inhibitor with broad-spectrum antibacterial activity against carbapenem-resistant Enterobacteriaceae
Uniqueness of LpxC-IN-9
This compound is unique due to its specific chemical structure, which includes an alkyne group that allows it to undergo copper-catalyzed azide-alkyne cycloaddition reactions. This feature makes it a valuable reagent in click chemistry and contributes to its potent antibacterial activity .
Propriétés
Formule moléculaire |
C23H25N5O3S |
|---|---|
Poids moléculaire |
451.5 g/mol |
Nom IUPAC |
N-hydroxy-N-[(1S)-1-methylsulfanyl-2-[5-[2-[4-(morpholin-4-ylmethyl)phenyl]ethynyl]benzotriazol-1-yl]ethyl]formamide |
InChI |
InChI=1S/C23H25N5O3S/c1-32-23(28(30)17-29)16-27-22-9-8-19(14-21(22)24-25-27)5-2-18-3-6-20(7-4-18)15-26-10-12-31-13-11-26/h3-4,6-9,14,17,23,30H,10-13,15-16H2,1H3/t23-/m0/s1 |
Clé InChI |
VVTZCIBPJIURIN-QHCPKHFHSA-N |
SMILES isomérique |
CS[C@@H](CN1C2=C(C=C(C=C2)C#CC3=CC=C(C=C3)CN4CCOCC4)N=N1)N(C=O)O |
SMILES canonique |
CSC(CN1C2=C(C=C(C=C2)C#CC3=CC=C(C=C3)CN4CCOCC4)N=N1)N(C=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





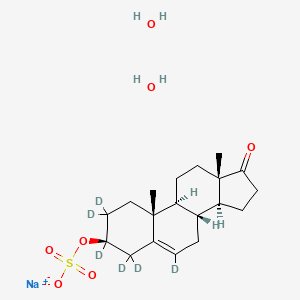
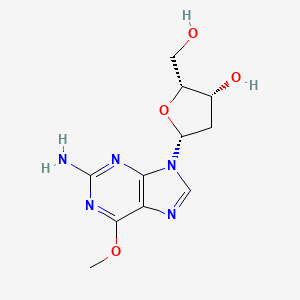
![2-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-4-one](/img/structure/B15140853.png)
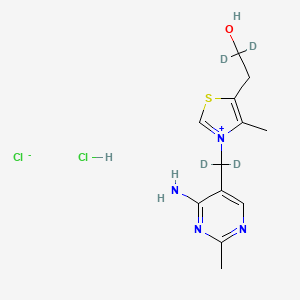
![1-[(2R)-4-chloro-5-(trityloxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B15140863.png)
